methyl 6-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate
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Overview
Description
Methyl 6-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a complex organic compound that features a unique structure combining a fluorophenyl group, an imidazo[4,5-c]pyridine core, and a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate typically involves multiple steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This is achieved through a substitution reaction, often using a halogenated precursor and a fluorinating agent.
Esterification: The final step involves the esterification of the hexanoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 6-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which methyl 6-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 6-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 6-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its intricate structure, which includes an imidazo[4,5-c]pyridine core and various functional groups, suggests a range of pharmacological properties. This article delves into the biological activity of this compound, synthesizing available research findings and case studies.
Structural Features
The compound can be characterized by the following structural features:
- Core Structure : Imidazo[4,5-c]pyridine
- Functional Groups : Methyl ester, hexanoate chain, and halogen substituents (chlorine and fluorine)
- Molecular Formula : C20H24ClFN4O3
- CAS Number : 193001-59-1
Table 1: Structural Characteristics
Feature | Description |
---|---|
Core Structure | Imidazo[4,5-c]pyridine |
Substituents | 4-Chloro and 2-Fluoro on phenyl ring |
Functional Groups | Methyl ester and hexanoate chain |
Molecular Weight | 396.88 g/mol |
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its anticancer properties and potential effects on various biological pathways.
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance:
- Study Findings : A study demonstrated that related imidazo[4,5-c]pyridine derivatives showed potent cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 to 50 µM .
The proposed mechanisms through which this compound may exert its anticancer effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : It could promote programmed cell death in cancerous cells.
- Targeting Specific Pathways : Interaction with signaling pathways involved in tumor growth and metastasis.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Cytotoxicity against cancer cell lines | |
Enzyme Inhibition | Potential inhibition of COX enzymes | |
Anti-inflammatory | Suppression of inflammatory markers |
Case Study 1: Antitumor Efficacy
In a notable case study involving a derivative of the compound, researchers evaluated its efficacy in vivo using mouse models implanted with human tumors. The results indicated a significant reduction in tumor size compared to control groups treated with saline. The study highlighted the importance of halogen substituents in enhancing the compound's therapeutic index.
Case Study 2: Mechanistic Insights
Another study employed molecular dynamics simulations to explore the interactions of this compound with target proteins involved in cancer pathways. The findings suggested that the compound binds preferentially to specific sites on these proteins, potentially altering their function and leading to reduced cell viability in cancer models.
Properties
Molecular Formula |
C20H24ClFN4O3 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
methyl 6-[[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C20H24ClFN4O3/c1-29-17(27)5-3-2-4-9-23-20(28)26-10-8-16-18(25-12-24-16)19(26)14-7-6-13(21)11-15(14)22/h6-7,11-12,19H,2-5,8-10H2,1H3,(H,23,28)(H,24,25) |
InChI Key |
GWFFTJVMTDYHCR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNC(=O)N1CCC2=C(C1C3=C(C=C(C=C3)Cl)F)N=CN2 |
Origin of Product |
United States |
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